(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridinyl and oxadiazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: This compound is unique due to the presence of both pyridinyl and oxadiazole rings, which are less common in similar compounds.
(2-Chlorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated and fluorinated analogs .
Properties
IUPAC Name |
(2-bromophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2/c18-14-4-2-1-3-13(14)17(23)22-9-12(10-22)16-20-15(21-24-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOCXDFUDUXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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